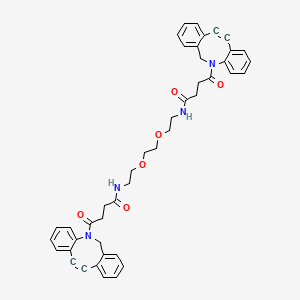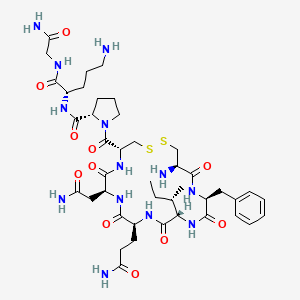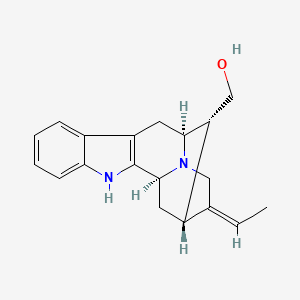
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid is a deuterated derivative of 3,4,5-Trimethoxyphenylacetic acid. This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a deuterium-labeled acetic acid moiety. The molecular formula is C11H14O5, and it is commonly used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid typically involves the introduction of deuterium into the acetic acid moiety of 3,4,5-Trimethoxyphenylacetic acid. This can be achieved through various methods, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed studies of metabolic processes and enzyme kinetics. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into the underlying mechanisms of action .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid include:
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetic acid
- 3,5-Dimethoxy-4-hydroxyphenylacetic acid .
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking of metabolic pathways and improved stability in certain reactions compared to its non-deuterated counterparts .
Properties
CAS No. |
344299-45-2 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)/i6D2 |
InChI Key |
DDSJXCGGOXKGSJ-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)




![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)







